1-(2-Chlorophenyl)propan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSCBJDORATYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212607 | |
| Record name | 1-Propanone, 1-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6323-18-8 | |
| Record name | o-Chloropropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6323-18-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 1-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-CHLOROPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W587F2R7NI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Spectroscopic Characterization and Computational Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei in a magnetic field, the precise connectivity and chemical environment of atoms can be determined.
The ¹H NMR spectrum of 1-(2-Chlorophenyl)propan-1-one provides a definitive map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the chlorophenyl ring and the aliphatic protons of the propanoyl chain.
The aromatic region typically displays complex multiplets between 7.3 and 7.5 ppm, arising from the four protons on the substituted benzene (B151609) ring. The ortho-substitution pattern leads to distinct coupling interactions between adjacent protons. The aliphatic portion of the molecule gives rise to two key signals: a quartet corresponding to the methylene (B1212753) (-CH₂) group adjacent to the carbonyl, and a triplet for the terminal methyl (-CH₃) group. The quartet appears at a lower field due to the deshielding effect of the adjacent carbonyl group.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.45 - 7.30 | Multiplet | 4H | Ar-H |
| ~3.01 | Quartet (q) | 2H | -CO-CH₂ -CH₃ |
| ~1.18 | Triplet (t) | 3H | -CO-CH₂-CH₃ |
Note: Data is based on typical values and may vary slightly based on solvent and experimental conditions.
Complementing the proton data, ¹³C NMR spectroscopy provides a count of the unique carbon atoms and information about their chemical nature. In this compound, nine distinct carbon signals are expected.
The most downfield signal, typically found above 200 ppm, is attributed to the carbonyl carbon (C=O), which is highly deshielded. The aromatic region shows six signals, although some may overlap. The carbon atom bearing the chlorine (C-Cl) is identifiable, as are the other five aromatic carbons. The aliphatic side chain is represented by two signals: one for the methylene carbon (-CH₂) and one for the methyl carbon (-CH₃), with the methyl carbon appearing at the highest field (lowest ppm value). The general absorption ranges for sp² hybridized carbons are from 110 to 220 δ, while sp³ hybridized carbons absorb from 0 to 90 δ. bldpharm.com
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~204.1 | C =O |
| ~137.9 | Ar-C (quaternary) |
| ~131.5 | Ar-C -Cl |
| ~130.8 | Ar-C H |
| ~130.2 | Ar-C H |
| ~129.0 | Ar-C H |
| ~127.1 | Ar-C H |
| ~36.5 | -CO-C H₂-CH₃ |
| ~8.4 | -CO-CH₂-C H₃ |
Note: Data is based on typical values and may vary slightly based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry confirms the molecular weight and provides structural information through characteristic fragmentation patterns. The molecular ion peak [M]⁺• is expected at m/z 168, with a significant M+2 peak at m/z 170 due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). uc.edu
The fragmentation of ketones often involves cleavage of the bonds adjacent to the carbonyl group. nih.gov The most prominent fragmentation pathway for this compound is the alpha-cleavage, leading to the loss of an ethyl radical (•CH₂CH₃) to form the highly stable 2-chlorobenzoyl cation. This fragment is typically the base peak in the spectrum.
Key Fragmentation Pathways:
Formation of the 2-chlorobenzoyl cation: [C₉H₉ClO]⁺• → [C₇H₄ClO]⁺ + •C₂H₅
Loss of CO: The 2-chlorobenzoyl cation can further lose a molecule of carbon monoxide to form the 2-chlorophenyl cation. [C₇H₄ClO]⁺ → [C₆H₄Cl]⁺ + CO
Loss of the chlorophenyl group: Cleavage can also result in the formation of a propanoyl cation. [C₉H₉ClO]⁺• → [C₃H₅O]⁺ + •C₆H₄Cl
Table 3: Major Mass Spectral Fragments for this compound
| m/z | Ion Structure | Description |
|---|---|---|
| 168/170 | [C₉H₉ClO]⁺• | Molecular Ion (M⁺•) |
| 139/141 | [C₇H₄ClO]⁺ | 2-Chlorobenzoyl cation (Base Peak) |
| 111/113 | [C₆H₄Cl]⁺ | 2-Chlorophenyl cation |
| 57 | [C₃H₅O]⁺ | Propanoyl cation |
Note: The presence of chlorine results in characteristic isotope peaks two mass units apart with an approximate 3:1 intensity ratio.
Vibrational Spectroscopy for Bond Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular fingerprint.
The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch. This peak is typically observed in the range of 1670-1760 cm⁻¹. For similar aromatic ketones, this band appears around 1690 cm⁻¹. uc.edursc.org Other significant absorptions include C-H stretching from the aromatic ring and the aliphatic chain, C=C stretching vibrations within the aromatic ring, and the C-Cl stretching vibration at lower wavenumbers.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
|---|---|---|---|
| ~3065 | Medium | C-H Stretch | Aromatic |
| ~2980, ~2940 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1690 | Strong | C=O Stretch | Ketone |
| ~1588, ~1470, ~1435 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1220 | Medium | C-CO-C Stretch | Ketone Structure |
| ~755 | Strong | C-Cl Stretch | Chloro-Aromatic |
Note: Data compiled from typical values for aromatic ketones and related chloropropiophenone isomers. nih.gov
FT-Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is also visible in the Raman spectrum, aromatic C=C ring stretching vibrations are often more intense. chemscene.com For related chloropropiophenones, studies have shown that both FT-IR and FT-Raman spectra are valuable for a complete vibrational assignment when supported by computational density functional theory (DFT) calculations. nih.gov The symmetry of the molecule influences which bands are more intense in Raman versus IR spectra. The C-Cl stretch also gives a characteristic signal in the Raman spectrum.
Table 5: Characteristic FT-Raman Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
|---|---|---|---|
| ~3065 | Strong | C-H Stretch | Aromatic |
| ~2940 | Medium | C-H Stretch | Aliphatic |
| ~1688 | Medium | C=O Stretch | Ketone |
| ~1588 | Very Strong | C=C Stretch / Ring Breathing | Aromatic Ring |
| ~1040 | Strong | C-C Stretch | Phenyl-Carbonyl |
| ~755 | Medium | C-Cl Stretch | Chloro-Aromatic |
Note: Data is based on expected values from analyses of isomeric and related compounds. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from electronic transitions involving the chlorophenyl ring and the carbonyl group. The conjugated system formed by the aromatic ring and the ketone functionality gives rise to distinct absorption maxima.
The primary electronic transitions observed are the π → π* and n → π* transitions. The π → π* transitions, typically occurring at shorter wavelengths (higher energy), involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. The n → π* transition, which is weaker and occurs at longer wavelengths (lower energy), involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. The presence of the chlorine substituent on the phenyl ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands compared to the unsubstituted propiophenone. While specific experimental maxima for this compound are not detailed in the provided literature, analysis of related structures like chalcones and other substituted ketones provides insight. For instance, theoretical studies on related chalcones using Time-Dependent Density Functional Theory (TD-DFT) have been employed to calculate the electronic absorption spectra, showing strong correlation with experimental results. researchgate.net The solvent used for analysis can also influence the position and intensity of these peaks.
Table 1: Expected UV-Vis Absorption Bands for Aromatic Ketones
| Transition Type | Typical Wavelength Range (nm) | Chromophore |
|---|---|---|
| π → π* | 240-280 | Phenyl Ring |
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound is not publicly available, extensive research on its analogues provides a robust framework for understanding its likely solid-state characteristics. carleton.eduyoutube.com Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and unit cell parameters. carleton.eduncl.ac.ukcanada.ca
Single-Crystal X-ray Diffraction Studies of Analogues
Studies on closely related compounds, such as N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride and 1-(2-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one, offer valuable structural insights. researchgate.netd-nb.info For example, the hydrochloride salt of N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one was found to crystallize in the monoclinic P21/c space group. d-nb.info Similarly, 1-(2-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one also crystallizes in a monoclinic system with the space group P21/c. researchgate.net This suggests that this compound might also adopt a similar packing arrangement.
These analyses provide precise measurements of the molecular geometry. For instance, in cathinone (B1664624) derivatives, the C=O bond distance is typically found to be around 1.22 Å. mdpi.com The planarity of the phenyl ring and the orientation of the propanone side chain relative to the ring are key structural features determined by these studies.
Table 2: Crystallographic Data for an Analogue: 1-(2-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 21/c |
| a (Å) | 17.0132(9) |
| b (Å) | 8.6521(4) |
| c (Å) | 8.2815(7) |
| β (°) | 95.512(6) |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The stability of a crystal lattice is governed by a network of intermolecular interactions. nih.govnih.gov In the absence of strong hydrogen bond donors in this compound, the crystal packing would be primarily directed by weaker C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal. nih.govmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For analogues, H···H, C···H, and O···H contacts are typically dominant. nih.govnih.gov For example, in the crystal structure of 1-(2-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one, C-H···O, C-H···S, C-H···Cg (π-ring), and C-Cl···Cg interactions are identified as crucial for stabilizing the crystal structure. researchgate.net
Quantum Chemical Calculations and Theoretical Modeling
Theoretical modeling provides deep insights into the electronic structure and reactivity of molecules, complementing experimental data.
Density Functional Theory (DFT) Optimizations
Density Functional Theory (DFT) is a widely used computational method to predict the ground-state geometry and electronic properties of molecules. nih.govresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311G(d,p). nih.govresearchgate.netscirp.org This process optimizes the molecular geometry by finding the lowest energy conformation. The resulting optimized structural parameters (bond lengths and angles) for this compound can then be compared with experimental data from X-ray crystallography for validation. DFT calculations are also fundamental for subsequent analyses, including vibrational frequency calculations and frontier molecular orbital analysis. researchgate.net
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. mdpi.comsemanticscholar.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, the HOMO is expected to be localized primarily on the chlorophenyl ring, while the LUMO would likely be centered on the carbonyl group and the aromatic system. This distribution dictates the molecule's reactivity, with the negative electrostatic potential regions (often around the carbonyl oxygen) being susceptible to electrophilic attack and positive regions (around hydrogen atoms) being prone to nucleophilic attack. ksu.edu.sa
Table 3: Representative HOMO-LUMO Data from DFT Calculations on an Analogue
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -7.5 researchgate.netresearchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.5 researchgate.netresearchgate.net |
This energy gap is a determinant of the charge transfer interactions that occur within the molecule. researchgate.net Global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index can also be derived from HOMO and LUMO energies to further quantify the molecule's reactivity profile. irjweb.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map is generated by plotting the electrostatic potential onto a constant electron density surface. nih.gov Different colors on the map represent varying levels of electrostatic potential. Regions with a negative potential, typically colored red, are electron-rich and susceptible to electrophilic attack, while areas with a positive potential, shown in blue, are electron-deficient and prone to nucleophilic attack. researchgate.net
For aromatic ketones like this compound, the MEP map provides valuable information about reactive sites. The electrostatic potential is influenced by the molecule's electrons and nuclei, offering a comprehensive picture of its charge landscape. nih.gov In similar structures, the region around the carbonyl oxygen atom typically exhibits a strong negative potential, indicating its role as a primary site for electrophilic interactions. tandfonline.com Conversely, the hydrogen atoms of the phenyl ring generally show a positive potential. researchgate.net The presence of the electron-withdrawing chlorine atom on the phenyl ring is expected to influence the electron density distribution across the entire molecule, affecting its reactivity. Computational studies, often employing methods like Density Functional Theory (DFT), are essential for accurately predicting these MEP maps. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of charge delocalization within a molecule by examining interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dematerialsciencejournal.org This analysis translates complex wavefunctions into a more intuitive Lewis structure, showing localized bonds and lone pairs. uni-muenchen.de The stability a molecule gains from these interactions, known as hyperconjugative interactions, can be quantified using second-order perturbation theory. materialsciencejournal.orgwisc.edu
Table 1: Illustrative NBO Analysis Data for a Related Structure This table presents hypothetical data for a molecule with similar functional groups to illustrate the typical findings of an NBO analysis. Actual values for this compound would require specific computational studies.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) O | π(C=C)phenyl | 25.5 |
| π(C=C)phenyl | π(C=O) | 20.1 |
| LP(1) Cl | σ*(C-C)phenyl | 5.8 |
Hyperpolarizability Studies for Non-Linear Optical Properties
Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in technologies like optical switching and signal processing. researchgate.netaps.org The NLO response of a molecule is determined by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong electric field. aps.org Compounds with large hyperpolarizability values are promising candidates for NLO applications. researchgate.net
Computational studies, often using DFT methods, are employed to calculate the first-order (β) and second-order (γ) hyperpolarizabilities of molecules like this compound. ajrconline.orgacrhem.org Key factors influencing a molecule's NLO properties include the presence of donor-acceptor groups, an extended π-conjugated system, and intramolecular charge transfer. acrhem.org In this compound, the phenyl ring and the carbonyl group can facilitate charge transfer, which is a prerequisite for a significant NLO response. The calculated hyperpolarizability is often compared to that of a standard NLO material like urea (B33335) to assess its potential. researchgate.netacrhem.org The static and dynamic hyperpolarizabilities can be calculated to understand the NLO response at different frequencies of light. ajrconline.orgacrhem.org
Table 2: Calculated NLO Properties for a Chalcone (B49325) Derivative (A Structurally Related Class of Compounds) Data is sourced from a study on (E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one to provide context. ajrconline.org
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 4.45 | D |
| Mean Polarizability (α) | 17.40 x 10-24 | esu |
| First Hyperpolarizability (β) | 11.84 x 10-30 | esu |
| Second Hyperpolarizability (γ) | 11.88 x 10-36 | esu |
Exploration of Derivatives and Analogues: Structure Activity Relationship Sar Studies
Aminopropanone Derivatives and their Functionalization
The introduction of an amino group to the propanone backbone, typically at the C2 position, yields aminopropanone derivatives, a class of compounds with significant biological interest. A prominent example is 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one, the ortho-isomer of bupropion (B1668061). nih.govpharmaffiliates.com The nature of the substituent on the amino group is a critical determinant of the mechanism of action.
Structure-activity relationship studies on deconstructed analogues of bupropion have revealed that bulky amine substituents, such as the tert-butyl group, result in compounds that primarily function as uptake inhibitors at the dopamine (B1211576) transporter (DAT). nih.gov In contrast, derivatives with smaller amine substituents tend to act as relatively nonselective releasing agents at both the dopamine and norepinephrine (B1679862) transporters. nih.gov This highlights a distinct molecular switch between inhibition and substrate-induced release based on the steric bulk of the amine group.
Further functionalization has been explored by varying the N-alkyl group. A range of N-methyl, N-ethyl, and N-butyl cathinone (B1664624) derivatives have been synthesized and studied. nih.gov The amino group can also be part of a cyclic structure, such as in 2′-chloro-α-pyrrolidinopropiophenone, where the amine is incorporated into a pyrrolidine (B122466) ring, demonstrating another avenue for functionalization that impacts biological activity. nih.gov Research into related structures has also shown that substituting a diethylamino moiety with a dimethylamino group can, in some cases, lead to improved activity. beilstein-journals.org
The synthesis of these aminopropanone derivatives often proceeds through the α-halogenation of the parent propanone, followed by a nucleophilic substitution reaction with the desired amine. nih.govsmolecule.com For instance, 2-Bromo-1-(3-chlorophenyl)propan-1-one can be reacted with methylamine (B109427) to yield 1-(3-Chlorophenyl)-2-(methylamino)propan-1-one. nih.gov
Table 1: Examples of Aminopropanone Derivatives and their Structural Features
| Compound Name (Common Name) | IUPAC Name | Amine Functionalization | Reference |
|---|---|---|---|
| 2-CMC | (R,S)-1-(2-chlorophenyl)-2-(methylamino)propan-1-one | N-methyl | nih.gov |
| 2-CEC | (R,S)-1-(2-chlorophenyl)-2-(ethylamino)propan-1-one | N-ethyl | nih.gov |
| o-Bupropion | 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one | N-tert-butyl | nih.gov |
Halogenated Propanone Analogues (e.g., Brominated Derivatives)
The identity and position of the halogen atom on the 1-phenylpropan-1-one scaffold are crucial variables in SAR studies. While the parent compound is chlorinated, analogues featuring other halogens, such as bromine, have been synthesized to probe the effects of halogen substitution. Brominated derivatives are often used as synthetic intermediates due to the bromine atom's properties as a leaving group. For example, 2-bromo-1-(aryl)propan-1-one is a common precursor for the synthesis of various aminopropanone derivatives. nih.gov
Comparative studies have shown that brominated analogues can exhibit different reactivity compared to their chlorinated counterparts. For instance, 2-bromo-1-(3-chlorophenyl)propan-1-one undergoes nucleophilic substitution more rapidly than the corresponding 2-chloro derivative, a difference attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This enhanced reactivity makes brominated intermediates valuable in synthetic chemistry for the efficient construction of diverse analogues.
The synthesis of these halogenated analogues is typically achieved through the direct halogenation of the corresponding propiophenone. The bromination of 1-(4-chlorophenyl)propan-1-one, for example, can be carried out using brominating agents like molecular bromine (Br₂) in a suitable solvent such as acetic acid. The synthesis of α,β-dibromochalcones, which are structurally related, further illustrates the utility of halogenation reactions in creating versatile chemical intermediates. wpmucdn.com
Propanone Derivatives with Varied Substituents on the Phenyl Ring
Modifying the substituents on the phenyl ring of 1-(2-chlorophenyl)propan-1-one provides another critical axis for SAR exploration. The position of the chlorine atom itself has a profound impact on biological activity. Studies on chloro-substituted cathinones have demonstrated that moving the chlorine from the ortho (2-position) to the meta (3-position) or para (4-position) results in distinct pharmacological profiles. nih.gov
In one study focused on developing inhibitors for Leishmania infantum Trypanothione Reductase (LiTR), researchers synthesized a series of 3-amino-1-arylpropan-1-one derivatives. mdpi.comresearchgate.net They systematically replaced a 4-nitro group on the phenylpropan-1-one moiety with other substituents. The findings indicated that replacing the nitro group with a phenyl or a 4-chlorophenyl group yielded the most potent inhibitors, suggesting that an additional aromatic ring could be beneficial for enzymatic inhibition. mdpi.comresearchgate.net Conversely, substitution with a simple hydrogen atom was designed to investigate the role of the nitro group itself. mdpi.com
The introduction of other groups has also been investigated. In the context of antifungal agents, derivatives of 1,2,4-triazole (B32235) were synthesized from propanone precursors with various substitutions on a phenyl ring. mdpi.com The introduction of a chlorine atom at the 4-position significantly improved antifungal activity compared to the unsubstituted analogue. mdpi.com However, a fluorine substitution slightly reduced activity, while electron-donating groups like methyl led to a significant decrease in activity. mdpi.com This demonstrates that both the nature (electron-donating vs. electron-withdrawing) and the position of the substituent are key determinants of biological efficacy.
Table 2: Effect of Phenyl Ring Substitution on LiTR Inhibition
| Phenylpropan-1-one Moiety Substituent (at position 4) | Effect on Inhibition | Reference |
|---|---|---|
| Phenyl | Potent Inhibition | mdpi.com |
| 4-Chlorophenyl | Potent Inhibition | mdpi.com |
| Hydrogen | Used as baseline for comparison | mdpi.com |
| Fluorine | Synthesized for comparison | mdpi.com |
Cyclic and Heterocyclic Analogues Derived from Propanones (e.g., Triazole, Piperazine (B1678402), Quinoline (B57606), Isoquinoline (B145761) Systems)
Incorporating the propanone scaffold into or attaching it to cyclic and heterocyclic systems has led to the discovery of compounds with a wide array of biological activities. These modifications significantly alter the molecule's three-dimensional shape, polarity, and hydrogen bonding capabilities, allowing it to interact with diverse biological targets.
Triazole Derivatives: Propanone derivatives have been used as key intermediates in the synthesis of potent fungicides like prothioconazole, which features a 1,2,4-triazole ring. The precursor, 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol, is derived from a propanone structure and is cyclized with 1,2,4-triazole. The triazole moiety is crucial for the compound's mechanism of action, which involves inhibiting fungal cytochrome P450. Other research has focused on synthesizing 1,2,4-triazole derivatives containing amino acid fragments, such as isopropyl (1-(2-chlorophenyl)-3-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-oxopropyl)carbamate, which have shown promising antifungal properties. mdpi.com
Piperazine Derivatives: The piperazine ring is a common feature in many centrally active drugs. It can be linked to a chlorophenyl group to form compounds like 1-(3-chlorophenyl)piperazine, a key fragment in the antidepressant Trazodone. nih.gov This fragment can be coupled with other heterocyclic systems, such as a triazolopyridine ring, to create the final active molecule. nih.gov Similarly, piperazine can act as a linker between a 2-chlorophenyl group and a quinoline ring system, as seen in 'Quinoline, 2-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-', to develop novel neurotherapeutic agents. ontosight.ai
Quinoline and Isoquinoline Systems: Quinoline and isoquinoline ring systems, whether hydrogenated or not, are important heterocyclic structures in medicinal chemistry. google.comtaricsupport.com Derivatives containing these systems are explored for a wide range of pharmacological applications. ontosight.ai
Other Cyclic Systems: Propanone-derived chalcones have been used as starting materials to synthesize five-membered heterocyclic pyrazoline derivatives through condensation reactions with hydrazine (B178648) hydrate. researchgate.net Furthermore, pyrrolidin-2-one derivatives, which can be considered cyclic analogues, have been synthesized and shown to possess antioxidant activity. nih.gov
Biological and Pharmacological Research Investigations
Interactions with Biological Targets and Receptors
Binding with Enzymes and Receptors
The pharmacological activity of synthetic cathinones is primarily attributed to their interaction with monoamine transporters; however, research has also explored their binding affinity for various enzymes and receptors. Generally, many substituted cathinones exhibit low affinity for serotonin (B10506) receptors, including h5-HT(1A), h5-HT(2A), and h5-HT(2C) receptors, where they act as partial agonists or antagonists nih.gov. Similarly, their affinity for dopamine (B1211576) receptors is often negligible nih.gov.
A significant area of recent investigation involves the interaction of chloro-substituted cathinones with the cholinergic system, specifically the enzyme acetylcholinesterase (AChE) nih.govmdpi.com. AChE is critical for nervous system function, as it hydrolyzes the neurotransmitter acetylcholine (B1216132), thereby terminating the nerve impulse nih.govmdpi.com. Inhibition of this enzyme can lead to an overstimulation of acetylcholine receptors nih.gov. Studies have demonstrated that various chloro-cathinone isomers can inhibit AChE activity. This interaction with the cholinergic system represents a distinct mechanism of action compared to the well-documented effects on monoamine systems nih.govmdpi.com. The inhibition of AChE by these compounds suggests a potential link between cathinone (B1664624) consumption and effects resembling cholinergic toxicity, such as confusion, dizziness, and fatigue nih.gov.
Molecular docking analyses have suggested that the most potent of these inhibitory cathinones interact with both the catalytic active site (CAS) and peripheral anionic site (PAS) within the active gorge of the AChE enzyme nih.gov.
Table 1: Acetylcholinesterase (AChE) Inhibition by Chloro-Cathinone Analogues
| Compound | IC50 Value (mM) for AChE Inhibition |
|---|---|
| 2-Chloromethcathinone (2-CMC) | 0.85 ± 0.04 |
| 3-Chloromethcathinone (3-CMC) | 0.98 ± 0.05 |
| 4-Chloromethcathinone (4-CMC) | 1.0 ± 0.1 |
| 4-Chloroethcathinone (B12801267) (4-CEC) | 0.41 ± 0.02 |
| Bupropion (B1668061) (3-Cl-TBC) | 0.14 ± 0.01 |
Data sourced from a 2024 study on chloro-cathinones. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. nih.gov
Influence on Metabolic Pathways
The metabolism of synthetic cathinones occurs primarily in the liver through various enzymatic reactions. For 1-(2-Chlorophenyl)propan-1-one (2-chlorocathinone), specific metabolic data is limited; however, its metabolic fate can be inferred from studies of structurally similar compounds caymanchem.comwikipedia.org. The primary metabolic transformations for cathinones are Phase I reactions nih.gov.
Common metabolic pathways identified for chloro-substituted cathinones such as 3-CMC and 4-CMC include:
β-Keto Group Reduction: The ketone functional group is reduced to a secondary alcohol, forming the corresponding dihydro- metabolite. This is a frequently observed pathway for cathinone derivatives wikipedia.orgnih.gov.
N-Dealkylation: For N-alkylated cathinones (like 2-chloromethcathinone), the alkyl group (e.g., methyl) is removed from the nitrogen atom. This process would yield 2-chlorocathinone as a metabolite caymanchem.comwikipedia.org. For instance, 2-chlorocathinone is considered a potential metabolite of 2-chloromethcathinone and 2-chloroethcathinone caymanchem.com.
Hydroxylation: This involves the addition of a hydroxyl (-OH) group to the molecule, often on the alkyl side chain or the aromatic ring nih.gov.
Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation, most commonly with glucuronic acid, to form more water-soluble compounds that are more easily excreted from the body nih.govfrontiersin.org. For many cathinones, the reduction of the keto group is a predominant pathway, and the resulting alcohol metabolite is often a key target for glucuronidation nih.gov.
Table 2: Common Metabolic Pathways for Substituted Cathinones
| Metabolic Reaction | Description | Relevance to this compound |
|---|---|---|
| β-Keto Reduction | The carbonyl (keto) group is reduced to a hydroxyl (alcohol) group. | A primary and common pathway for cathinones. nih.gov |
| N-Dealkylation | Removal of an alkyl group from the amine. | This compound is the product of N-dealkylation of related cathinones (e.g., 2-chloromethcathinone). caymanchem.com |
| Hydroxylation | Addition of a hydroxyl group to the alkyl chain or phenyl ring. | A common Phase I metabolic pathway. nih.gov |
| Glucuronidation | Conjugation with glucuronic acid (Phase II). | Typically follows Phase I reactions, especially keto reduction, to facilitate excretion. nih.gov |
Interaction with Monoamine Transporters (Dopamine, Noradrenaline, Serotonin)
The defining pharmacological characteristic of synthetic cathinones is their potent interaction with plasma membrane transporters for dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) nih.govmdpi.com. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal wikipedia.org. By interfering with this process, cathinones increase the extracellular concentrations of these monoamines, leading to enhanced neurotransmission mdpi.comnih.gov.
Synthetic cathinones typically act through one of two primary mechanisms at these transporters:
Transporter Inhibitors (Blockers): These compounds bind to the transporter protein and block the reuptake of the neurotransmitter, similar to the mechanism of cocaine. Pyrrolidine-containing cathinones like MDPV are potent examples of this class nih.govnih.gov.
Transporter Substrates (Releasers): These compounds are transported into the neuron and induce a reversal of the transporter's normal function, causing the release of neurotransmitters from the cell cytoplasm into the synapse. This mechanism is similar to that of amphetamine nih.govwikipedia.orgnih.gov.
The specific chemical structure of a cathinone derivative determines its potency and selectivity for DAT, NET, and SERT, as well as whether it acts as an inhibitor or a releaser nih.govnih.gov. For example, studies on various methcathinone (B1676376) analogues have shown they generally induce the release of neurotransmitters, with the highest potency typically observed at NET nih.gov.
The position of substituents on the phenyl ring can significantly influence activity. Research on positional isomers of methylmethcathinone suggests that 2-substituted compounds (ortho-position), such as 2-methylmethcathinone, are often weaker releasing agents at DAT, NET, and SERT compared to their 3- and 4-substituted counterparts. This reduced potency is potentially due to steric hindrance from the ortho-substituent interfering with the molecule's optimal binding to the transporter proteins wikipedia.org. This suggests that this compound may have a different potency profile compared to its 3-chloro and 4-chloro isomers.
Neurological and Central Nervous System (CNS) Research
Psychoactive and Stimulant Effects of Related Cathinone Analogues
As a class of compounds, synthetic cathinones are recognized for their potent psychomotor stimulant effects, which are a direct consequence of their interaction with monoamine transporters nih.govmdpi.com. The elevated levels of dopamine and norepinephrine in the brain are strongly associated with increased locomotor activity, heightened alertness, and euphoria nih.govnih.gov.
In preclinical animal models, the stimulant properties of cathinone analogues are well-documented. For instance, studies in rodents have shown that compounds such as 4-chloroethcathinone (4-CEC), dipentylone, and N-ethylhexedrone dose-dependently increase locomotor activity researchgate.net. The stimulant effects produced by some of these analogues are comparable in magnitude to those of cocaine and methamphetamine researchgate.net. Furthermore, in drug discrimination studies, a standard procedure to assess the subjective effects of drugs, these cathinone analogues fully substitute for the discriminative stimulus effects of cocaine and methamphetamine. This indicates that they produce similar interoceptive and psychoactive effects, which is a predictor of their potential for abuse researchgate.net. The behavioral effects are directly linked to the enhanced dopaminergic and noradrenergic activity in CNS reward and motor pathways nih.gov.
Studies on Cognitive Function and Memory (e.g., in animal models)
Research has indicated that exposure to synthetic cathinones can be associated with neurocognitive dysfunction nih.gov. Preclinical studies using animal models have begun to elucidate the impact of these substances on cognitive domains such as learning and memory elsevierpure.com.
In vivo animal studies have demonstrated that administration of certain cathinones can lead to deficits in visual recognition memory nih.gov. This suggests that the compounds can impair the brain's ability to process and recall previously encountered information. Habitual or repeated exposure to cathinone-like substances has been linked to impairments in learning, memory, and cognitive flexibility, which is the ability to adapt to new rules or changing environments nih.gov.
The mechanisms underlying these cognitive deficits are believed to be multifactorial. One proposed mechanism is drug-induced neurotoxicity nih.gov. Synthetic cathinones can increase the formation of reactive oxygen species, leading to oxidative stress and inducing apoptotic (cell death) signaling pathways within neurons nih.gov. This can result in damage to or loss of monoaminergic nerve terminals, particularly in brain regions critical for cognition, such as the hippocampus and frontal cortex nih.govnih.gov.
Potential in Neurological Disorder Research
While the majority of research on synthetic cathinones focuses on their toxicology and abuse potential, their diverse pharmacological actions make them relevant tools for neurological research. Some cathinone derivatives have established therapeutic applications; for example, bupropion is a widely used antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor nih.govcahma.org.au.
The ability of compounds like this compound and its analogues to selectively modulate the monoaminergic systems allows researchers to probe the function of these neurotransmitter systems in the brain. By studying how these compounds alter neuronal signaling and behavior, scientists can gain insights into the neurobiological underpinnings of conditions where these systems are dysregulated, such as depression, ADHD, and substance use disorders.
Furthermore, the discovery that certain chloro-cathinones inhibit acetylcholinesterase (AChE) opens a potential, albeit underexplored, avenue for their use in neurological disorder research nih.govmdpi.com. The cholinergic system is deeply implicated in cognitive processes and is a key target in research on neurodegenerative diseases like Alzheimer's disease nih.gov. Therefore, these compounds could serve as chemical probes to study the role of the cholinergic system and its interaction with monoaminergic pathways in both healthy and diseased states. Additionally, the association of chronic methcathinone use with an irreversible Parkinsonian syndrome underscores the profound impact these substances can have on the dopaminergic system, which is central to the pathology of Parkinson's disease nih.gov.
Antimalarial Activity Evaluation of Related Compounds
Malaria remains a significant global health issue, compounded by the emergence of drug-resistant strains of the Plasmodium parasite. This has fueled the search for novel antimalarial agents. Chalcones, which are precursors to flavonoids and are characterized by a 1,3-diaryl-2-propen-1-one backbone, have been a subject of intense study due to their wide range of pharmacological activities, including potent antimalarial effects. sphinxsai.comnih.gov These compounds share a structural relationship with this compound.
A substantial number of chalcone (B49325) derivatives have been synthesized and screened for their in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov Many of these compounds have demonstrated activity in the nanomolar range. nih.gov The mechanism of action for some chalcones is believed to involve the inhibition of plasmodial cysteine proteases, which are crucial for the degradation of hemoglobin within the parasite. sphinxsai.com
Research has shown that substitutions on the aromatic rings of the chalcone scaffold play a critical role in their antimalarial potency. For instance, one of the most active derivatives identified in a study was 1-(2,5-dichlorophenyl)-3-(4-quinolinyl)-2-propen-1-one, which exhibited an IC50 value of 200 nM against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov The low resistance indices for these compounds suggest they could be effective against malaria strains that have developed resistance to existing drugs like chloroquine. nih.gov Further in vivo studies in mouse models infected with P. berghei have also indicated that chalcone derivatives can significantly reduce parasitemia levels and modulate the host's immune response. nih.gov
| Compound | Target/Strain | Activity (IC50) | Reference |
|---|---|---|---|
| 1-(2,5-dichlorophenyl)-3-(4-quinolinyl)-2-propen-1-one | P. falciparum (W2, chloroquine-resistant) | 200 nM | nih.gov |
| 1-(2,5-dichlorophenyl)-3-(4-quinolinyl)-2-propen-1-one | P. falciparum (D6, chloroquine-sensitive) | 200 nM | nih.gov |
| 2,4-Dimethoxy-4'-Butoxychalcone | P. falciparum (3D7, chloroquine-sensitive) | 8.9 µM | nih.gov |
| 2,4-Dimethoxy-4'-Butoxychalcone | P. falciparum (Dd2, chloroquine-resistant) | 14.8 µM | nih.gov |
Antioxidant Activity Screening
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. nih.gov Antioxidants are molecules that can counteract this damage. Phenolic compounds, including the chalcone family, are well-known for their antioxidant properties. researchgate.net
The antioxidant potential of compounds structurally related to this compound, specifically heterocyclic chalcone analogues, has been investigated using various in vitro assays. researchgate.net These screening methods are designed to measure the ability of a compound to scavenge free radicals or to reduce oxidizing agents. Common assays include:
DPPH (2,2-Diphenyl-1-Picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH free radical. mdpi.com
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this test evaluates the scavenging of the ABTS radical cation.
Ferric Reducing Antioxidant Power (FRAP): This assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Cupric Ion Reducing Antioxidant Capacity (CUPRAC): This method assesses the capacity of an antioxidant to reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺). researchgate.net
Studies on various chalcone analogues have demonstrated a range of antioxidant activities, from mild to good, with the potency often influenced by the specific substituents on the aromatic rings. researchgate.net For example, the presence of a p-methoxy substituent on one of the phenyl rings was found to enhance the antioxidant activity in a series of heterocyclic chalcones. researchgate.net
| Assay Type | General Finding for Related Chalcones | Reference |
|---|---|---|
| DPPH Radical Scavenging | Chalcone analogues showed mild to good free radical scavenging activity, which increased with concentration. | researchgate.net |
| ABTS Radical Scavenging | Screening of heterocyclic chalcones demonstrated radical scavenging potential. | researchgate.net |
| Ferric Reducing Power | Substituents on the chalcone structure were shown to influence the reducing ability. | researchgate.net |
Toxicological Assessment and Safety Considerations in Research Applications
In Vitro Cytotoxicity Studies (e.g., on neuronal cell lines)
A thorough review of published scientific literature did not yield specific in vitro cytotoxicity studies for 1-(2-Chlorophenyl)propan-1-one on neuronal or other cell lines. While the compound is used in contexts that may involve toxicity studies, the data from such research is not currently available in the public domain synthinkchemicals.com.
Analysis of Cellular Mechanisms of Toxicity
Specific studies detailing the cellular mechanisms of toxicity for this compound are not present in the available scientific literature. Consequently, there is no direct evidence to report on its effects on mitochondrial membrane potential or the induction of oxidative stress.
There are no available scientific studies that have investigated the effect of this compound on mitochondrial membrane potential (MMP) depolarization.
There is no available research data on the capacity of this compound to induce oxidative stress in cellular systems.
Assessment of Neurotoxic Potential
The neurotoxic potential of this compound has not been specifically assessed or documented in the accessible scientific literature. While one vendor notes it has analgesic and anticonvulsant properties, which implies interaction with the nervous system, detailed neurotoxicity assessments are not provided cymitquimica.com.
Safety Profile Evaluation for Research Handling
The safety profile of this compound, also known as 2'-Chloropropiophenone, has been established through hazard communication documents like Safety Data Sheets (SDS). These documents outline the potential hazards and requisite handling precautions for laboratory use. The compound is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed fishersci.comsigmaaldrich.com.
General Handling and Storage Precautions:
Handling: Researchers should handle the compound in a well-ventilated area to avoid the formation of dust and aerosols chemicalbook.combiosynth.com. Contact with skin and eyes must be avoided fishersci.comechemi.com. After handling, thorough washing is necessary fishersci.com.
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place echemi.comfishersci.com. It should be kept away from incompatible materials such as strong oxidizing agents and strong bases fishersci.comfishersci.se.
Personal Protective Equipment (PPE):
Eye and Face Protection: Tightly fitting safety goggles or glasses that conform to recognized standards (e.g., EN 166 or NIOSH) are required echemi.comechemi.com.
Skin Protection: Impervious clothing and chemical-impermeable gloves should be worn to prevent skin contact echemi.comechemi.com. Gloves should be inspected before use chemicalbook.com.
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used echemi.comechemi.com. Under normal conditions with adequate ventilation, specific respiratory protection may not be necessary fishersci.se.
In case of accidental release, all ignition sources should be removed, and the spill should be contained to prevent further leakage. The spilled material should be collected using spark-proof tools and placed in suitable, closed containers for disposal chemicalbook.com.
Below is a summary of the GHS Hazard and Precautionary Statements for this compound sigmaaldrich.com.
| GHS Classification | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305 | IF IN EYES: | |
| P351 | Rinse cautiously with water for several minutes | |
| P338 | Remove contact lenses, if present and easy to do. Continue rinsing |
Applications in Chemical and Pharmaceutical Science and Industry
Role as a Precursor in Pharmaceutical Development and Synthesis
1-(2-Chlorophenyl)propan-1-one is a significant starting material in the synthesis of pharmaceutical compounds. smolecule.com Its structure serves as a versatile scaffold that can be chemically modified to create a diverse array of molecules with potential therapeutic properties.
Synthesis of Chiral Intermediates for Drug Development
The development of single-enantiomer chiral drugs is a critical focus in the pharmaceutical industry, as different enantiomers of a molecule can have vastly different pharmacological and toxicological effects. nih.govnih.gov this compound is a prochiral ketone, meaning it can be converted into a chiral molecule.
The ketone group in this compound is a key functional group for introducing chirality. Through asymmetric reduction, this ketone can be converted into a chiral alcohol, (S)- or (R)-1-(2-chlorophenyl)propan-1-ol. This transformation is a well-established method for creating enantiopure secondary alcohols, which are highly valuable chiral building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs). nih.govsigmaaldrich.com Biocatalytic reduction using enzymes or chemocatalytic methods like Noyori asymmetric hydrogenation are common strategies employed for this purpose. nih.govresearchgate.netharvard.edu These chiral alcohols can then be used in subsequent steps to construct the final drug molecule with the desired stereochemistry. rsc.orgchemistryworld.com
Development of New Medications Targeting Specific Biological Systems
The chemical structure of this compound serves as a foundational scaffold for the development of new medications. mdpi.commdpi.com By modifying its structure, chemists can synthesize libraries of related compounds to screen for activity against specific biological targets.
A significant area of interest is its role as a precursor to synthetic cathinones. unodc.orgmdpi.com Cathinone (B1664624) and its derivatives are β-keto phenethylamines that are structurally similar to amphetamines and often exhibit psychoactive properties. mdpi.comnih.gov The 1-(phenyl)propan-1-one core is central to this class of compounds. By starting with this compound, chemists can perform reactions, such as alpha-bromination followed by amination, to introduce various amine groups, leading to a wide range of substituted cathinones. unodc.org These novel compounds are then investigated for their effects on the central nervous system and other biological systems, which can lead to the identification of new therapeutic agents for neurological or psychiatric disorders.
Use in Agrochemical Production
The utility of this compound extends to the agrochemical industry, where it is used as an intermediate in the synthesis of pesticides and herbicides. The presence of the chlorinated aromatic ring is a common feature in many agrochemicals, contributing to their biological activity. The compound serves as a building block for creating more complex molecules with desired biocidal properties, aiding in the development of effective crop protection products. patsnap.com
Application in Fine Chemicals and Specialty Materials Production
Beyond pharmaceuticals and agrochemicals, this compound is utilized in the production of various fine chemicals and specialty materials. smolecule.com Its reactive nature allows it to be a key component in the synthesis of a range of organic compounds. These can include precursors for dyes, fragrances, and polymers where the specific chlorinated phenyl structure imparts unique properties to the final product.
Use as a Research Chemical and Reference Standard
In a laboratory setting, this compound is widely available as a research chemical and building block for organic synthesis. tcichemicals.com It is also used as an analytical reference standard. For instance, in the manufacturing of certain pharmaceuticals, it may be a known starting material or a potential impurity. Therefore, having a well-characterized standard of this compound is essential for quality control (QC) laboratories to develop and validate analytical methods to detect and quantify its presence in final drug products.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 6323-18-8 |
| Molecular Formula | C₉H₉ClO |
| Molecular Weight | 168.62 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2'-Chloropropiophenone, 2-Chlorophenyl Ethyl Ketone |
Regulatory and Forensic Analysis Context
The connection of this compound to the synthesis of psychoactive substances places it in a context of regulatory and forensic interest. nih.govojp.gov While the compound itself may not be a controlled substance in all jurisdictions, its role as a direct precursor to certain synthetic cathinones makes it a "listed chemical" or a chemical of interest to law enforcement agencies like the Drug Enforcement Administration (DEA). incb.orgwikipedia.orgusc.edugazette.gc.caunodc.org
Forensic laboratories that analyze seized illicit drugs must be able to identify not only the final controlled substances but also the precursors and intermediates used in their clandestine manufacture. nih.gov The presence of this compound at a suspected lab site can be strong evidence of the intended synthesis of substituted cathinones. unodc.org Therefore, forensic chemists often develop analytical methods to detect this and other related precursors in seized samples, contributing to the broader effort to monitor and control the spread of new psychoactive substances (NPS). mdpi.comnih.gov
Unlocking Potential: The Patent Landscape and Innovation Trends of this compound
The versatile chemical intermediate, this compound, and its derivatives are the subject of significant interest within the chemical and pharmaceutical industries. A review of the patent landscape reveals its crucial role as a building block in the synthesis of a wide array of commercially important molecules, particularly in the agrochemical and pharmaceutical sectors. Innovation trends focus on developing more efficient and cost-effective synthetic routes to this key intermediate and its subsequent conversion into high-value downstream products.
The strategic importance of this compound lies in its utility as a precursor for creating complex molecular architectures. Its derivatives are integral components in the synthesis of various active ingredients, driving a continuous stream of patent applications aimed at protecting novel synthetic methodologies and applications.
A notable application of derivatives of this compound is in the production of fungicides. For instance, compounds structurally related to this compound are key intermediates in the synthesis of prothioconazole, a broad-spectrum triazole fungicide. Patents in this area often focus on stereoselective synthesis methods to produce the most biologically active isomer of the final product.
While much of the patent literature for chloropropiophenone derivatives centers on the 3-chloro and 4-chloro isomers, which are precursors to the antidepressant bupropion (B1668061) and the fungicide cyproconazole (B39007) respectively, the 2-chloro isomer holds its own strategic value. The position of the chlorine atom on the phenyl ring significantly influences the chemical reactivity and the properties of the final products, leading to distinct patent landscapes for each isomer.
Innovation in the field is largely centered on optimizing the synthesis of this compound and its derivatives. Key trends include the development of novel catalytic systems to improve reaction yields and reduce byproducts, the use of greener and more sustainable reagents and solvents, and the design of more efficient multi-step synthetic pathways.
The following table provides a snapshot of the patent landscape related to this compound and its derivatives, highlighting key application areas and the companies driving innovation.
| Patent/Publication Number | Assignee/Applicant | Focus of Innovation | Application Area |
| US20200369627A1 | Not specified | Improved process for the synthesis of Prothioconazole intermediates. | Agrochemicals (Fungicides) |
| WO2004024674A1 | Not specified | Process for the preparation of bupropion hydrochloride from 3'-chloropropiophenone. | Pharmaceuticals (Antidepressants) |
| US9227900B2 | Not specified | Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, an intermediate for cyproconazole. | Agrochemicals (Fungicides) |
| CN103360228A | Weihai Disu Pharmaceutical Co., Ltd. | Preparation method of the bupropion intermediate m-chloropropiophenone. | Pharmaceuticals (Antidepressants) |
It is important to note that the patent landscape is dynamic, with new applications being filed regularly as research and development in this area continues to evolve. The ongoing exploration of new synthetic routes and applications for this compound and its derivatives underscores its enduring importance as a key industrial intermediate.
Q & A
Basic: What are the primary synthetic routes for synthesizing 1-(2-Chlorophenyl)propan-1-one?
Methodological Answer:
The compound is commonly synthesized via Friedel-Crafts acylation , where 2-chlorobenzene reacts with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:
Substrate Preparation : Ensure anhydrous conditions to prevent catalyst deactivation.
Reaction Optimization : Control temperature (typically 0–50°C) to minimize side reactions like polyacylation.
Work-up : Quench the reaction with ice-water, followed by extraction with dichloromethane and purification via recrystallization or column chromatography.
Similar protocols are validated in the synthesis of analogous chlorinated ketones, where regioselectivity is influenced by the electron-withdrawing effect of the chlorine substituent .
Basic: How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- IR Spectroscopy : Look for a strong C=O stretch near 1640–1680 cm⁻¹ (ketone) and C-Cl absorption at 750–800 cm⁻¹ , as observed in structurally similar chlorinated ketones .
- ¹H NMR : The aromatic protons of the 2-chlorophenyl group show splitting patterns (e.g., doublets at δ 7.2–7.6 ppm due to para coupling). The propanone methyl groups appear as a triplet (δ 1.2–1.5 ppm) and a quartet (δ 2.8–3.2 ppm) .
- Mass Spectrometry : Molecular ion peaks at m/z 168 (M⁺) and fragments like [M-Cl]⁺ confirm the structure.
Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?
Methodological Answer:
Discrepancies in X-ray diffraction (XRD) data often arise from twinning or disorder . To address this:
Data Collection : Use high-resolution synchrotron data to improve signal-to-noise ratios.
Software Tools : Employ SHELXL for refinement, which handles twinning via the TWIN/BASF commands and incorporates restraints for disordered atoms .
Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants to confirm bond lengths) and computational models (DFT-optimized geometries) .
Advanced: What strategies mitigate challenges in differentiating constitutional isomers during synthesis?
Methodological Answer:
Isomeric by-products (e.g., 3- or 4-chloro derivatives) can form due to competing reaction pathways. To isolate the desired 2-chloro isomer:
Chromatographic Separation : Use HPLC with a chiral stationary phase or GC-MS to exploit differences in polarity/volatility .
Crystallographic Screening : Recrystallize in non-polar solvents (e.g., hexane) to favor the thermodynamically stable isomer.
Kinetic Control : Optimize reaction time and temperature to favor the kinetically favored product, as demonstrated in halogenated propanone syntheses .
Advanced: How can reaction conditions be optimized to minimize halogenated by-products?
Methodological Answer:
Side products like dihalogenated derivatives or rearranged intermediates can be reduced by:
Catalyst Selection : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce electrophilic overactivation.
Solvent Effects : Use nitrobenzene or CS₂ to stabilize reactive intermediates and suppress polyhalogenation .
Stoichiometry : Maintain a 1:1 molar ratio of acyl chloride to aromatic substrate to avoid excess acylation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
